molecular formula C16H14N4O2 B14225124 4-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid CAS No. 787591-32-6

4-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid

Cat. No.: B14225124
CAS No.: 787591-32-6
M. Wt: 294.31 g/mol
InChI Key: QRKWTXOVQMZPFX-UHFFFAOYSA-N
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Description

4-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid is a complex organic compound that features a benzoic acid moiety linked to an imidazo[1,2-a]pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the imidazo[1,2-a]pyrazine core, followed by functionalization to introduce the cyclopropylamino group and the benzoic acid moiety. Key steps may include:

    Cyclization Reactions: Formation of the imidazo[1,2-a]pyrazine ring through intramolecular cyclization.

    Functionalization: Introduction of the cyclopropylamino group via nucleophilic substitution or amination reactions.

    Coupling Reactions: Attachment of the benzoic acid moiety through coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, particularly at the benzoic acid moiety or the imidazo[1,2-a]pyrazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: Similar heterocyclic compounds with a pyridine ring instead of a pyrazine ring.

    Imidazo[1,2-a]pyrimidines: Compounds with a pyrimidine ring, often used in medicinal chemistry.

    Benzoic Acid Derivatives: Various derivatives of benzoic acid with different substituents.

Uniqueness

4-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

787591-32-6

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

4-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid

InChI

InChI=1S/C16H14N4O2/c21-16(22)11-3-1-10(2-4-11)13-9-18-15-14(19-12-5-6-12)17-7-8-20(13)15/h1-4,7-9,12H,5-6H2,(H,17,19)(H,21,22)

InChI Key

QRKWTXOVQMZPFX-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC=CN3C2=NC=C3C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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